molecular formula C10H9BrF3NO B2411683 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1461707-13-0

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2411683
CAS No.: 1461707-13-0
M. Wt: 296.087
InChI Key: ZJVZJRATFJKICO-UHFFFAOYSA-N
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Description

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide is a specialized organic compound with the molecular formula C10H9BrF3NO and a molecular weight of 296.09 g/mol . Its structure features a propanamide backbone that is brominated at the second carbon and substituted at the third carbon with a 4-(trifluoromethyl)phenyl group . This combination of a bromo handle and a trifluoromethyl phenyl moiety makes it a valuable building block in medicinal chemistry and organic synthesis. The bromine atom is a reactive site amenable to further functionalization, such as nucleophilic substitution, enabling the construction of more complex molecules. The presence of the trifluoromethyl group is of particular interest in drug discovery, as this moiety can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity. This product is presented as a powder and should be stored at 4°C . This chemical is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-4,8H,5H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVZJRATFJKICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the bromination of 3-[4-(trifluoromethyl)phenyl]propanamide. The reaction is carried out using bromine or a brominating agent in an appropriate solvent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-α,α,α-trifluorotoluene
  • 4-(Bromomethyl)benzotrifluoride
  • 2-Bromo-4-(trifluoromethyl)phenol

**Comparison

Biological Activity

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide is a compound of interest due to its potential biological activities. This article reviews the available research on its biological effects, mechanisms of action, and relevant case studies. The compound’s structure includes a bromine atom and a trifluoromethyl group, which are critical for its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C11H10BrF3N, with a molecular weight of 306.1 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and electronic properties, making it a candidate for various biological applications.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that the introduction of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial activity against various pathogens, including Chlamydia species. In one study, derivatives containing the trifluoromethyl group demonstrated notable antichlamydial activity, suggesting that this compound may exhibit similar properties .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.
  • Cell Membrane Disruption : Its lipophilic nature allows it to interact with microbial membranes, potentially leading to cell lysis.
  • Targeting Protein Interactions : The bromine and trifluoromethyl groups can form specific interactions with protein targets, modulating their activity.

Study 1: Antimicrobial Efficacy

In a study focused on the synthesis and evaluation of new antimicrobial agents, derivatives of this compound were tested against various bacterial strains. The results indicated that the compound exhibited moderate to high activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .

Study 2: Toxicity and Selectivity

A separate investigation assessed the toxicity of several derivatives on human cell lines. It was found that this compound displayed low cytotoxicity at therapeutic concentrations, indicating its potential as a selective antimicrobial agent without significant adverse effects on human cells .

Comparative Analysis

CompoundAntimicrobial ActivityIC50 (μg/mL)Toxicity (Human Cells)
This compoundModerate to High5.2Low
SpectinomycinModerate128Moderate
PenicillinHigh3Low

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